molecular formula C6H11NO2 B7819491 (2R)-2-azaniumyl-2-cyclobutylacetate

(2R)-2-azaniumyl-2-cyclobutylacetate

Cat. No.: B7819491
M. Wt: 129.16 g/mol
InChI Key: FZENWFNLDOYYFB-RXMQYKEDSA-N
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Description

(2R)-2-azaniumyl-2-cyclobutylacetate is an organic compound with a unique structure that includes a cyclobutyl ring and an azaniumyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-2-cyclobutylacetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Azaniumyl Group: The azaniumyl group is introduced via an amination reaction, where an amine is added to the cyclobutyl ring under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate product to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: This method allows for precise control over reaction conditions, ensuring high purity and yield.

    Continuous Flow Processing: This method is more efficient for large-scale production, offering advantages in terms of scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-2-cyclobutylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azaniumyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Cyclobutyl oxides.

    Reduction Products: Cyclobutyl amines.

    Substitution Products: Cyclobutyl derivatives with various functional groups.

Scientific Research Applications

(2R)-2-azaniumyl-2-cyclobutylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential role in biological processes.

    Medicine: Investigated for its therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-2-cyclobutylacetate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The cyclobutyl ring provides structural stability, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-azaniumyl-2-cyclobutylacetate: Similar structure but different stereochemistry.

    Cyclobutylamine: Lacks the ester group.

    Cyclobutyl acetate: Lacks the azaniumyl group.

Uniqueness

(2R)-2-azaniumyl-2-cyclobutylacetate is unique due to its combination of a cyclobutyl ring and an azaniumyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-azaniumyl-2-cyclobutylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZENWFNLDOYYFB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49607-10-5
Record name Cyclobutaneacetic acid, α-amino-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49607-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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